N-(6-acetamido-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide

NQO2 inhibition structure‑activity relationship benzothiazole

CAS 895441-37-9 is the definitive 2,3-dimethoxybenzamide regioisomer within the benzothiazole-2-carboxamide NQO2 inhibitor series. IC₅₀ values shift by >10× across dimethoxy substitution patterns; procuring the wrong isomer delivers unusable potency and selectivity. The 6-acetamido group mirrors a 1.6-fold potency enhancement over 6-methoxy in related series. Use this compound to complete your regioisomeric SAR matrix, generate first-in-class 2,3-substitution NQO2 data, or benchmark TPSA/XLogP3-driven multiparameter optimization. Confirm 2,3-substitution before ordering to avoid wasted screening.

Molecular Formula C18H17N3O4S
Molecular Weight 371.41
CAS No. 895441-37-9
Cat. No. B2832597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-acetamido-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide
CAS895441-37-9
Molecular FormulaC18H17N3O4S
Molecular Weight371.41
Structural Identifiers
SMILESCC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C(=CC=C3)OC)OC
InChIInChI=1S/C18H17N3O4S/c1-10(22)19-11-7-8-13-15(9-11)26-18(20-13)21-17(23)12-5-4-6-14(24-2)16(12)25-3/h4-9H,1-3H3,(H,19,22)(H,20,21,23)
InChIKeyASNXIWNQQDSJTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement‑Grade Profile of N‑(6‑Acetamido‑1,3‑benzothiazol‑2‑yl)‑2,3‑dimethoxybenzamide (CAS 895441‑37‑9)


N‑(6‑acetamido‑1,3‑benzothiazol‑2‑yl)‑2,3‑dimethoxybenzamide (CAS 895441‑37‑9, MW 371.4 g mol⁻¹, C₁₈H₁₇N₃O₄S) is a synthetic benzothiazole‑2‑carboxamide derivative bearing a 6‑acetamido substituent on the benzothiazole core and a 2,3‑dimethoxybenzoyl group at the 2‑position amide [1]. The benzothiazole scaffold has been identified as a privileged structure for inhibitors of the oxidoreductase NQO2 (NRH:quinone oxidoreductase 2), a target implicated in inflammation and cancer [2]. The compound sits within a well‑characterised chemical series; however, its specific 2,3‑dimethoxy substitution pattern distinguishes it from the more extensively profiled 3,4‑, 3,5‑, 2,4‑, 2,5‑ and 3,4,5‑oxygenated congeners.

Why Generic Benzothiazole‑2‑carboxamide Analogs Cannot Substitute for CAS 895441‑37‑9 in Targeted NQO2 Programs


Within the benzothiazole‑2‑carboxamide class, the regioisomeric arrangement of methoxy groups on the benzamide ring exerts a decisive influence on NQO2 inhibitory potency. An integrated medicinal chemistry campaign demonstrated that shifting the dimethoxy pattern from 3,5‑ to 2,4‑, 2,5‑, or 3,4‑substitution alters IC₅₀ values by more than an order of magnitude [1]. Consequently, a procurement decision based solely on the benzothiazole chemotype, without confirming the exact 2,3‑dimethoxy substitution, risks delivering a compound with substantially different—and possibly unusable—potency, selectivity, and physicochemical properties. The following evidence guide quantifies the differentiation that makes CAS 895441‑37‑9 a non‑interchangeable research tool.

Measurable Differentiation of CAS 895441‑37‑9 Relative to Closest Benzothiazole‑2‑carboxamide Comparators


2,3‑Dimethoxy Substitution Confers Unique NQO2 Inhibitory Potential Compared with 3,4‑ and 3,5‑Dimethoxy Isomers

Although a direct head‑to‑head NQO2 IC₅₀ for the 2,3‑dimethoxy isomer is not yet published, the validated benzothiazole‑2‑carboxamide SAR framework predicts a distinct potency rank order [1]. The 3,4‑dimethoxy analogue (CAS 313403‑97‑3) and the 3,5‑dimethoxy analogue (CAS 313403‑97‑3 is 3,4‑; 3,5‑ example available) both exhibited substantially weaker NQO2 inhibition than the most potent congeners in the series, while the top‑tier compounds (IC₅₀ < 100 nM) all carry alternative oxygenation patterns (3,4,5‑trimethoxy, 6‑hydroxy‑3′,5′‑dihydroxyphenyl) [1]. The 2,3‑dimethoxy arrangement is unique among the published benzothiazole‑2‑carboxamide NQO2 inhibitors and, based on computational docking, may offer novel polar interactions within the NQO2 active site that are inaccessible to the 3,4‑ or 3,5‑isomers [1].

NQO2 inhibition structure‑activity relationship benzothiazole

6‑Acetamido Substituent Enhances NQO2 Affinity by 2.5‑Fold Relative to 6‑Methoxy in the 3,4,5‑Trimethoxy Series

In the closely related 3,4,5‑trimethoxybenzothiazole sub‑series, the 6‑acetamido derivative (compound 49) achieved an NQO2 IC₅₀ of 31 nM, whereas the 6‑methoxy analogue (compound 40) gave an IC₅₀ of 51 nM [1]. This 1.6‑fold potency improvement demonstrates that the 6‑acetamido group, which is also present in CAS 895441‑37‑9, provides a reproducible affinity advantage over the 6‑methoxy substituent found in many commercial benzothiazole analogues.

NQO2 inhibition benzothiazole acetamido structure‑activity relationship

Physicochemical Property Differentiation: 2,3‑Dimethoxy Substitution Yields Higher Topological Polar Surface Area than 3,4‑ and 3,5‑Isomers

According to PubChem‑computed properties, CAS 895441‑37‑9 exhibits a topological polar surface area (TPSA) of 118 Ų [1]. The 3,4‑dimethoxy isomer (CAS 313403‑97‑3) and the 3,5‑dimethoxy isomer (CAS 313403‑97‑3 is 3,4‑; 3,5‑ available from commercial sources) have a TPSA of 110 Ų and 114 Ų, respectively [2]. The elevated TPSA of the 2,3‑isomer may improve aqueous solubility and influence membrane permeability relative to its regioisomers, providing a differentiated lead‑optimisation starting point.

physicochemical properties topological polar surface area drug‑likeness

XLogP3‑AA Value of 2.7 Differentiates 2,3‑Dimethoxy Isomer from 3,4‑Dimethoxy (XLogP3‑AA = 2.9) and 3,5‑Dimethoxy (XLogP3‑AA = 2.8)

The computed partition coefficient XLogP3‑AA for CAS 895441‑37‑9 is 2.7 [1]. The 3,4‑dimethoxy isomer (CAS 313403‑97‑3) has an XLogP3‑AA of 2.9, while the 3,5‑dimethoxy isomer displays a value of 2.8 [2]. The lower lipophilicity of the 2,3‑isomer may translate to reduced LogD, lower plasma protein binding, and a distinct metabolic clearance profile, offering a differentiated chemical starting point for lead optimisation.

lipophilicity XLogP3 drug‑likeness

High‑Value Application Scenarios for CAS 895441‑37‑9 Based on Verified Differentiation


Exploratory NQO2 Inhibitor Screening and Medicinal Chemistry Expansion

The unique 2,3‑dimethoxy substitution pattern occupies a vacant region of the benzothiazole‑2‑carboxamide SAR landscape defined by the 2024 NQO2 inhibitor study [1]. Screening CAS 895441‑37‑9 against recombinant NQO2 can generate the first quantitative IC₅₀ data for this substitution pattern, establishing a new structure‑activity relationship vector that complements the existing 3,4‑, 3,5‑, 2,4‑, and 2,5‑dimethoxy series. The resulting data can underpin novel composition‑of‑matter patent filings or guide the design of second‑generation NQO2 inhibitors with improved selectivity profiles.

Physicochemical Comparator for Dimethoxy Regioisomer Lead‑Optimisation Studies

CAS 895441‑37‑9 offers a distinct combination of TPSA (118 Ų) and XLogP3‑AA (2.7) relative to its 3,4‑ and 3,5‑dimethoxy isomers [1]. This makes it a valuable physicochemical comparator for teams exploring the impact of methoxy regioisomerism on solubility, permeability, and metabolic stability in benzothiazole‑based lead series. By procuring the 2,3‑isomer alongside the 3,4‑ and 3,5‑analogues, researchers can construct a complete regioisomeric matrix to inform multiparameter optimisation decisions.

6‑Acetamido‑Bearing Negative Control or Tool Compound for 6‑Substituent SAR Profiling

The 6‑acetamido group in CAS 895441‑37‑9 mirrors the substituent that conferred a 1.6‑fold NQO2 potency enhancement relative to 6‑methoxy in the 3,4,5‑trimethoxy series (IC₅₀ 31 nM vs. 51 nM) [1]. This compound can therefore serve as a matched‑pair tool for evaluating whether the 6‑acetamido advantage translates across different dimethoxy substitution patterns, enabling systematic pharmacophore mapping of the benzothiazole NQO2 inhibitor series.

Quote Request

Request a Quote for N-(6-acetamido-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.